3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired diamine . The cyclization is often achieved using carboxylic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen functionalities .
Scientific Research Applications
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly, which is crucial for cell division and proliferation . This inhibition is achieved through binding to tubulin, preventing its polymerization and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its antihypertensive properties as an angiotensin II receptor antagonist.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits potent anti-tubercular activity.
Uniqueness
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit microtubule assembly sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
IUPAC Name |
3,5-dimethylimidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIRBXHUCDOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434072 |
Source
|
Record name | 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-83-6 |
Source
|
Record name | 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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